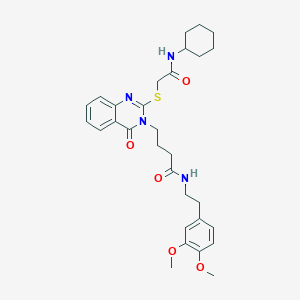
4-(2-((2-(cyclohexylamino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)-N-(3,4-dimethoxyphenethyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-((2-(cyclohexylamino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)-N-(3,4-dimethoxyphenethyl)butanamide is a useful research compound. Its molecular formula is C30H38N4O5S and its molecular weight is 566.72. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 4-(2-((2-(cyclohexylamino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)-N-(3,4-dimethoxyphenethyl)butanamide is a complex synthetic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, cytotoxic effects, and structure-activity relationships (SAR).
Chemical Structure
The compound features several notable structural components:
- Quinazolinone Core : A bicyclic structure known for various biological activities.
- Cyclohexylamino Group : Imparts unique properties and potential interactions with biological targets.
- Thioether Linkage : May enhance the compound's reactivity and affinity for specific enzymes or receptors.
- Dimethoxyphenethyl Moiety : Likely contributes to the compound's lipophilicity and overall pharmacological profile.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, particularly in the context of cancer and other diseases. Key findings include:
Cytotoxicity
Studies have demonstrated that derivatives of quinazolinone, including similar compounds, often show cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to the target molecule have been evaluated for their ability to induce apoptosis and inhibit cell proliferation in cancer cells such as HeLa and breast cancer lines .
The mechanism by which this compound exerts its biological effects may involve:
- Inhibition of Key Enzymes : Similar compounds have shown to inhibit enzymes critical for cancer cell survival and proliferation.
- Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways, evidenced by increased expression of pro-apoptotic factors like p53 and caspase 3 .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of quinazolinone derivatives. The following factors are influential:
- Substituents on the Quinazolinone Ring : Variations at positions 2 and 3 have been linked to enhanced cytotoxicity .
- Functional Groups : The presence of thioether and amide functionalities can significantly affect the compound's interaction with biological targets.
Data Table: Summary of Biological Activities
Case Studies
- Cytotoxic Evaluation in Cancer Cells :
- Mechanistic Insights :
Propiedades
IUPAC Name |
4-[2-[2-(cyclohexylamino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H38N4O5S/c1-38-25-15-14-21(19-26(25)39-2)16-17-31-27(35)13-8-18-34-29(37)23-11-6-7-12-24(23)33-30(34)40-20-28(36)32-22-9-4-3-5-10-22/h6-7,11-12,14-15,19,22H,3-5,8-10,13,16-18,20H2,1-2H3,(H,31,35)(H,32,36) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXFIEAYZNCCVOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CCCN2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4CCCCC4)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H38N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
566.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














